Melting Point Elevation: Ortho- vs. Para-Methylphenoxy Isomer Crystallinity Differentiation
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- exhibits a melting point of 182°C . In direct comparison, its para-methylphenoxy positional isomer (1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone, CAS 137987-84-9) displays a melting point of 171–172°C . The ortho isomer thus demonstrates an elevated melting point by approximately 10–11°C. This thermal difference is attributed to the ortho-methyl group's steric influence on molecular packing in the solid state, which can affect crystallinity, solubility, and purification characteristics [1].
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 182°C |
| Comparator Or Baseline | 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone (para isomer): 171–172°C |
| Quantified Difference | +10 to +11°C (ortho > para) |
| Conditions | Reported melting point values from chemical supplier databases; no specified heating rate deviation (LookChem, ChemSrc) |
Why This Matters
A higher melting point enables more robust crystallization-based purification and indicates distinct solid-state thermodynamics, critical for researchers requiring consistent batch-to-batch purity and formulation stability.
- [1] PubChem. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)- (CID 899158). Crystal Structure Data (COD) from Yu et al., ACS Comb Sci, 2014. Space group P c a 21, a=26.329 Å, b=6.6241 Å, c=7.3619 Å. https://pubchem.ncbi.nlm.nih.gov/compound/1-(2,4-dihydroxyphenyl)-2-(4-methylphenoxy)ethanone View Source
